molecular formula C12H15F2NO B1485556 (3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine CAS No. 2165682-34-6

(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine

Cat. No. B1485556
CAS RN: 2165682-34-6
M. Wt: 227.25 g/mol
InChI Key: ASDSBLLICNPYIE-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine, commonly known as 4F-NFE-Ox, is an organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of oxolan-3-amine, a compound found in various plants and animals, and is used as a model compound for studying the properties of other fluorinated compounds. 4F-NFE-Ox has been used in a variety of research applications, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer alternative solutions for PFAS control in water treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal. This approach underlines the potential application of fluorine and amine-functionalized compounds in environmental remediation (Ateia et al., 2019).

Practical Synthesis of Fluorinated Compounds

The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, demonstrates the importance of fluorine-containing compounds in drug synthesis, hinting at the potential utility of similarly structured compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Biogenic Amine Metabolism

The metabolism of biogenic amines in Pseudomonas species shows the biochemical significance of amines and their catabolic pathways, providing insights into how similar compounds might be utilized or metabolized in microbial processes (Luengo & Olivera, 2020).

Fluoroalkylation in Aqueous Media

Aqueous fluoroalkylation highlights the development of environment-friendly methods for incorporating fluorinated groups into target molecules, relevant for the synthesis of functional materials, pharmaceuticals, and agrochemicals (Song et al., 2018).

properties

IUPAC Name

(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-1-9(2-4-10)5-6-15-12-8-16-7-11(12)14/h1-4,11-12,15H,5-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDSBLLICNPYIE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Reactant of Route 3
Reactant of Route 3
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Reactant of Route 4
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Reactant of Route 5
Reactant of Route 5
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Reactant of Route 6
Reactant of Route 6
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.